molecular formula C13H15NO3 B12987618 3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid

3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid

Cat. No.: B12987618
M. Wt: 233.26 g/mol
InChI Key: ZGMTVXOQBRODCM-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is a complex organic compound that features both a tetrahydroquinoline and an oxetane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific reaction environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the oxetane ring.

    Oxetane-3-carboxylic acid: Contains the oxetane ring but lacks the tetrahydroquinoline moiety.

Uniqueness

3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is unique due to the combination of the tetrahydroquinoline and oxetane rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c15-12(16)13(7-17-8-13)10-3-4-11-9(6-10)2-1-5-14-11/h3-4,6,14H,1-2,5,7-8H2,(H,15,16)

InChI Key

ZGMTVXOQBRODCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C3(COC3)C(=O)O)NC1

Origin of Product

United States

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